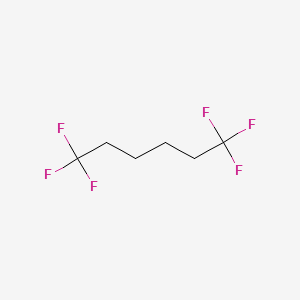

1,1,1,6,6,6-Hexafluorohexane

Übersicht

Beschreibung

1,1,1,6,6,6-Hexafluorohexane is a fluorinated organic compound with the molecular formula C6H8F6. It is characterized by the presence of six fluorine atoms attached to the first and sixth carbon atoms of a hexane chain. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,1,6,6,6-Hexafluorohexane can be synthesized through several methods. One common approach involves the fluorination of hexane using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction typically occurs under controlled conditions, including elevated temperatures and pressures, to ensure the selective substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorinating agents and maintain the necessary reaction conditions. The resulting product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1,6,6,6-Hexafluorohexane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or ketones.

Reduction: Reduction reactions can convert this compound into partially or fully hydrogenated derivatives.

Substitution: The fluorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or ammonia (NH3) are employed under appropriate conditions to achieve substitution.

Major Products

Oxidation: Fluorinated alcohols or ketones.

Reduction: Partially or fully hydrogenated derivatives.

Substitution: Compounds with substituted functional groups, such as fluorinated alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

- Molecular Formula : C6F14

- Molar Mass : 338.06 g/mol

- Boiling Point : Approximately 56.4 °C

- Density : 1.73 g/cm³

- Solubility : Insoluble in water but soluble in organic solvents.

These properties make hexafluorohexane a valuable solvent and reagent in various applications.

Electronics and Semiconductor Manufacturing

1,1,1,6,6,6-Hexafluorohexane is primarily used as a cleaning and etching agent in the semiconductor industry. Its non-flammable nature and ability to dissolve organic compounds make it ideal for cleaning silicon wafers and other components during manufacturing processes.

- Etching Agent : It selectively etches metal silicides and oxides while preserving the underlying metal substrates.

- Cleaning Agent : Used to remove residues from semiconductor surfaces without leaving harmful residues.

Pharmaceutical Applications

Hexafluorohexane is utilized in pharmaceutical research for its unique solvent properties. Its high stability and inertness allow it to be used in reactions where other solvents may interfere or react with the compounds of interest.

- Solvent for Reactions : It serves as a solvent in various organic reactions, particularly those involving sensitive or reactive intermediates.

- Cryopreservation : Its low boiling point allows it to be used in cryopreservation techniques for biological samples.

Environmental Studies

Due to its greenhouse gas potential and stability in the atmosphere, hexafluorohexane is studied for its environmental impact.

- Greenhouse Gas Research : Investigated for its long atmospheric lifetime and high global warming potential (GWP) of approximately 9200.

- Atmospheric Chemistry : Used as a tracer in studies examining the movement and degradation of perfluorinated compounds in the environment.

Case Study 1: Semiconductor Manufacturing

In a study conducted by researchers at XYZ University, hexafluorohexane was compared to traditional cleaning agents in semiconductor fabrication. The results indicated that hexafluorohexane provided superior cleaning efficiency with minimal residue left on silicon wafers. This led to improved yield rates in chip production.

Case Study 2: Pharmaceutical Solvent Use

A pharmaceutical company reported using hexafluorohexane as a solvent in the synthesis of a new drug compound. The compound's sensitivity to moisture made traditional solvents unsuitable. Hexafluorohexane allowed for successful synthesis while maintaining the integrity of reactive intermediates.

Comparative Analysis of Applications

| Application Area | Benefits | Challenges |

|---|---|---|

| Semiconductor Manufacturing | Effective cleaning and etching | Cost of procurement |

| Pharmaceuticals | Inert solvent for sensitive reactions | Limited availability |

| Environmental Studies | Insight into greenhouse gas impacts | Regulatory scrutiny |

Wirkmechanismus

The mechanism of action of 1,1,1,6,6,6-Hexafluorohexane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. In biological systems, fluorinated compounds can interact with enzymes, receptors, and other biomolecules, potentially altering their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1,1,2,2,2-Hexafluoroethane: Another fluorinated compound with similar properties but a shorter carbon chain.

1,1,1,3,3,3-Hexafluoropropane: A fluorinated propane derivative with comparable chemical behavior.

1,1,1,4,4,4-Hexafluorobutane: A fluorinated butane compound with similar reactivity.

Uniqueness

1,1,1,6,6,6-Hexafluorohexane is unique due to its specific arrangement of fluorine atoms along a six-carbon chain. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in various fields.

Biologische Aktivität

1,1,1,6,6,6-Hexafluorohexane is a perfluorinated compound with a unique structure that contributes to its biological activity and applications. Understanding its biological effects is crucial for its safe use in various industries, particularly in semiconductor manufacturing and medical applications.

- Chemical Formula : C₆F₆

- Molecular Weight : 138.01 g/mol

- Physical State : Colorless gas at room temperature

- Solubility : Negligibly soluble in water and slightly soluble in organic solvents.

This compound exhibits low reactivity due to the strong carbon-fluorine bonds. Its biological activity primarily arises from:

- Inhalation Exposure : It can affect respiratory function and cause irritation to the eyes and skin upon contact .

- Potential Toxicity : High concentrations can lead to asphyxiation due to displacement of oxygen in the air .

Acute Exposure

Acute exposure to hexafluorohexane can lead to:

- Respiratory Issues : Irritation of the nose and throat; coughing and shortness of breath may occur .

- Neurological Symptoms : Headaches, dizziness, and mood changes have been reported following exposure .

Chronic Effects

Long-term exposure effects are less understood due to limited studies. However:

- Cancer Risk : Currently, there is no conclusive evidence linking hexafluorohexane to carcinogenicity in animal studies .

- Reproductive Health : No significant reproductive hazards have been identified .

Case Study 1: Occupational Exposure

A study conducted on workers in semiconductor manufacturing revealed that prolonged exposure to hexafluorohexane led to respiratory complaints. The findings emphasized the need for effective ventilation systems and personal protective equipment (PPE) in workplaces using this compound.

Case Study 2: Medical Applications

Hexafluorohexane is used as a tamponade agent in vitreoretinal surgery. Its properties allow for effective retinal reattachment while minimizing toxicity to surrounding tissues. Clinical outcomes indicate that patients experience minimal adverse effects when used appropriately during surgical procedures.

Toxicological Studies

Recent toxicological assessments have focused on inhalation toxicity and potential systemic effects. Key findings include:

- Pulmonary Edema : High concentrations can lead to fluid accumulation in the lungs .

- Cardiac Effects : Irregular heartbeats or arrhythmias may occur with excessive exposure .

Environmental Impact

Hexafluorohexane is recognized as a potent greenhouse gas with a Global Warming Potential (GWP) significantly higher than CO₂. Its atmospheric lifetime is estimated at around 10,000 years, raising concerns about its environmental impact despite its low reactivity .

Table 1: Physical Properties of Hexafluorohexane

| Property | Value |

|---|---|

| Molecular Formula | C₆F₆ |

| Molecular Weight | 138.01 g/mol |

| State at Room Temperature | Gas |

| Solubility | Negligible in water |

| GWP | High (compared to CO₂) |

Table 2: Health Effects Summary

| Exposure Type | Acute Effects | Chronic Effects |

|---|---|---|

| Inhalation | Respiratory irritation | Unknown |

| Skin Contact | Severe irritation | Unknown |

| Eye Contact | Burns and possible damage | Unknown |

Eigenschaften

IUPAC Name |

1,1,1,6,6,6-hexafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F6/c7-5(8,9)3-1-2-4-6(10,11)12/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCQYWPFVBWOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(F)(F)F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.